Cas no 2229249-75-4 (1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol)
1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol
- 1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol
- EN300-1742119
- 2229249-75-4
-
- Inchi: 1S/C12H18N2O/c1-9(15)12(6-7-12)10-5-4-8-13-11(10)14(2)3/h4-5,8-9,15H,6-7H2,1-3H3
- InChI Key: OLJNMAUZCCGOJM-UHFFFAOYSA-N
- SMILES: OC(C)C1(C2=CC=CN=C2N(C)C)CC1
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 36.4Ų
1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742119-0.05g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-0.1g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-0.25g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-0.5g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-1.0g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1742119-2.5g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-5.0g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1742119-10.0g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1742119-1g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1742119-5g |
1-{1-[2-(dimethylamino)pyridin-3-yl]cyclopropyl}ethan-1-ol |
2229249-75-4 | 5g |
$3894.0 | 2023-09-20 |
1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol
Research Briefing on 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol (CAS: 2229249-75-4): Recent Advances and Applications
The compound 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol (CAS: 2229249-75-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This structurally unique compound, featuring a cyclopropyl ring fused with a dimethylamino-substituted pyridine moiety, has demonstrated promising biological activities in recent studies. Current research focuses on its potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.
Recent publications in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have highlighted the synthetic optimization of this compound and its analogs. Researchers have developed improved synthetic routes to access 2229249-75-4 with higher yields and purity, enabling more extensive biological evaluation. The compound's three-dimensional structure, conferred by the cyclopropyl group, appears to confer advantageous properties for target binding and selectivity.
In pharmacological studies, 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol has shown interesting activity profiles against several kinase targets, particularly in the CMGC kinase family. A 2024 study published in ACS Chemical Biology demonstrated its ability to selectively inhibit certain cyclin-dependent kinases (CDKs) with IC50 values in the low micromolar range. The dimethylamino pyridine moiety appears to play a crucial role in binding to the kinase ATP pocket, while the cyclopropyl group contributes to conformational constraint and improved metabolic stability.
The compound's potential therapeutic applications are currently being explored in oncology and inflammatory diseases. Preliminary in vivo studies in murine models have shown promising pharmacokinetic properties, with good oral bioavailability and reasonable half-life. However, researchers note that further optimization of the structure may be needed to improve potency and reduce off-target effects. Several pharmaceutical companies have included derivatives of 2229249-75-4 in their discovery pipelines, suggesting growing industry interest in this chemical scaffold.
From a chemical biology perspective, 1-{1-2-(dimethylamino)pyridin-3-ylcyclopropyl}ethan-1-ol has also been utilized as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for probing protein-ligand interactions and studying allosteric modulation of various biological targets. Recent work has explored its use in the development of PROTACs (proteolysis targeting chimeras), where it serves as a warhead for specific target protein binding.
Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its biological activity, exploration of its potential in combination therapies, and investigation of its mechanism of action at the molecular level. The compound's CAS number (2229249-75-4) has seen a significant increase in citations in patent literature over the past year, indicating growing commercial interest in its applications.
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